molecular formula C8H14N2O B3350008 (S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one CAS No. 248914-21-8

(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one

Cat. No. B3350008
CAS RN: 248914-21-8
M. Wt: 154.21 g/mol
InChI Key: CSBUPKXPDSKABE-ZETCQYMHSA-N
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Description

Pyrido[2,3-b]pyrazine is a type of heterocyclic compound that has received significant attention in the synthetic chemistry community . It’s often used as a core structure in the design and synthesis of various materials .


Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, involves various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-b]pyrazine-based compounds is often analyzed using spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations are also used to obtain spectroscopic and electronic properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are often systematized according to the method used to assemble the pyrazolopyridine system . The mechanisms for these reactions are also discussed to observe the formation of the heterocyclic moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using density functional theory (DFT) computations . These computations can provide information on properties such as the band gap, absorption wavelength, and nonlinear optical (NLO) response .

Future Directions

The future directions for research on similar compounds could involve the development of new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry . Additionally, these compounds could have potential applications in cost-effective multicolor display technologies due to their high photoluminescence quantum efficiency (PLQY) and simple molecular structure .

properties

IUPAC Name

(9aS)-1,2,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-6-10-4-2-1-3-7(10)5-9-8/h7H,1-6H2,(H,9,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBUPKXPDSKABE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)NCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CC(=O)NC[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
Reactant of Route 2
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
Reactant of Route 3
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
Reactant of Route 4
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
Reactant of Route 5
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one

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